molecular formula C5H12N2O B146187 N-Butylurea CAS No. 592-31-4

N-Butylurea

Cat. No.: B146187
CAS No.: 592-31-4
M. Wt: 116.16 g/mol
InChI Key: CNWSQCLBDWYLAN-UHFFFAOYSA-N
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Description

N-Butylurea, also known as this compound, is an organic compound with the molecular formula C5H12N2O. It is a white crystalline solid that is soluble in water and methanol. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Butylurea can be synthesized through the reaction of butylamine with urea. The reaction typically involves heating the mixture to facilitate the formation of butylurea. The general reaction is as follows:

Butylamine+UreaThis compound+Ammonia\text{Butylamine} + \text{Urea} \rightarrow \text{this compound} + \text{Ammonia} Butylamine+Urea→this compound+Ammonia

Industrial Production Methods

In industrial settings, butylurea is produced using a similar method but on a larger scale. The reaction is carried out in a controlled environment to ensure high yield and purity. The process involves the use of high temperatures and sometimes catalysts to speed up the reaction.

Chemical Reactions Analysis

Types of Reactions

N-Butylurea undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: It can be reduced to form simpler amines.

    Substitution: this compound can undergo substitution reactions where one of its hydrogen atoms is replaced by another atom or group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Halogens and other electrophiles are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Products vary based on the oxidizing agent but can include carbonyl compounds.

    Reduction: Amines are the primary products.

    Substitution: Substituted ureas are formed.

Scientific Research Applications

N-Butylurea has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

    Biology: this compound derivatives are studied for their potential biological activities.

    Medicine: Some butylurea derivatives are explored for their potential therapeutic effects.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of butylurea involves its interaction with specific molecular targets. In biological systems, butylurea can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific derivative of butylurea being studied.

Comparison with Similar Compounds

N-Butylurea is similar to other urea derivatives such as:

  • Methylurea
  • Ethylurea
  • Propylurea

Uniqueness

This compound is unique due to its specific alkyl chain length, which influences its solubility, reactivity, and biological activity. This makes it distinct from other urea derivatives and suitable for specific applications.

Properties

IUPAC Name

butylurea
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InChI

InChI=1S/C5H12N2O/c1-2-3-4-7-5(6)8/h2-4H2,1H3,(H3,6,7,8)
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InChI Key

CNWSQCLBDWYLAN-UHFFFAOYSA-N
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Canonical SMILES

CCCCNC(=O)N
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Molecular Formula

C5H12N2O
Record name N-BUTYLUREA
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DSSTOX Substance ID

DTXSID6020222
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Molecular Weight

116.16 g/mol
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Physical Description

N-butylurea is an odorless white solid. (NTP, 1992), White odorless solid; [Hawley]
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Solubility

10 to 50 mg/mL at 64 °F (NTP, 1992), VERY SOL IN WATER, ALCOHOL, SOL IN ETHER
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Vapor Pressure

0.03 [mmHg]
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Color/Form

TABLETS FROM WATER; NEEDLES FROM BENZENE, WHITE SOLID

CAS No.

592-31-4
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Record name Butylurea
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Melting Point

205 °F (NTP, 1992), 96 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary pharmacological effect of tert-butylurea?

A1: tert-Butylurea exhibits marked activity within the central nervous system (CNS). It demonstrates significant anticonvulsant activity, particularly against seizures induced by pentylenetetrazol. [, ]

Q2: How does tert-butylurea compare to other anticonvulsant agents in its mechanism of action?

A2: While tert-butylurea effectively protects against pentylenetetrazol-induced convulsions and lethality, its protection against strychnine-induced convulsions is only partial. [, ] This suggests a potential mechanism distinct from some conventional anticonvulsant agents.

Q3: What other CNS-related effects have been observed with tert-butylurea administration?

A3: Studies show tert-butylurea can prolong the sleep time induced by pentobarbital, reduce tremorine-induced tremors, and produce mild analgesic effects. [, ] Additionally, it can lead to motor incoordination and decreased activity levels in mice. [, ]

Q4: Does N-butyryl-N-butylurea (NBNB), a derivative of n-butylurea, share similar CNS activity with tert-butylurea?

A4: Yes, NBNB demonstrates significant CNS depressant action, including potentiating the sleeping time of barbiturates (pentobarbital and barbital) and exhibiting moderate anti-tremorine activity. []

Q5: How does NBNB compare to tert-butylurea in terms of anticonvulsant activity?

A5: NBNB exhibits significant anticonvulsive activity against convulsions induced by strychnine, pentylenetetrazol, and supramaximal electroshock, offering protection against both tonic convulsions and lethality. [] This suggests a broader spectrum of anticonvulsant activity compared to tert-butylurea.

Q6: What are the potential therapeutic implications of the anti-pentylenetetrazol activity observed with tert-butylurea and NBNB?

A6: The pronounced anti-pentylenetetrazol activity suggests these compounds might be effective against absence seizures ("petit mal" seizures), warranting further investigation into their anticonvulsant properties. [, , ]

Q7: Can butylurea and sodium nitrite, when administered together, lead to tumor development?

A7: Studies in Fischer 344 rats and C57BL/6 mice revealed that while individual administration of butylurea or sodium nitrite did not significantly increase tumor incidence, simultaneous feeding induced neoplasms in various tissues. [] This suggests in vivo formation of the carcinogen N-butyl-N-nitrosourea.

Q8: What specific tumor types were observed in rats and mice after simultaneous butylurea and sodium nitrite administration?

A8: In rats, tumors were found in the lung, Zymbal's gland, forestomach, intestine, and hemopoietic tissues. [] Mice developed malignant lymphomas. []

Q9: How does N-nitroso-N-butylurea (BNU) induce intestinal tumors in mice?

A9: A single injection of BNU in C57BL/L mice resulted in a high incidence of intestinal tumors, primarily at the pylorus-duodenum junction and the anterior small intestine. [] These tumors ranged from polypoid growths to invasive adenocarcinomas, but generally lacked metastatic potential.

Q10: Does BNU administration lead to tumor development in other organs besides the intestines?

A10: Yes, besides intestinal tumors, BNU also induced tumors in the stomach, hematopoietic system, lung, and liver of mice. []

Q11: Can transplacental exposure to endogenously formed BNU induce tumors in offspring?

A11: Administration of butylurea and sodium nitrite to pregnant ACI/N rats resulted in neurogenic tumors in their offspring, similar to those observed with direct BNU administration during pregnancy. [] This confirms in vivo formation of BNU and its transplacental carcinogenic potential.

Q12: How does BNU interact with DNA to exert its carcinogenic effects?

A12: BNU alkylates DNA, forming adducts like O6-butylguanine (O6BuG). [] This adduct is considered a critical lesion contributing to BNU's carcinogenicity.

Q13: What methods can be used to detect and quantify DNA adducts like O6BuG?

A13: Sensitive methods combining immunoaffinity chromatography with gas chromatography-mass spectrometry have been developed to quantify O6BuG in hydrolyzed DNA samples. [, ]

Q14: Can thiourea derivatives be converted to their corresponding urea counterparts?

A14: Yes, reacting N, N'-dicyclohexylthiourea with dimethyl sulfoxide (DMSO) in the presence of hydrochloric acid yields N, N'-dicyclohexylurea. [] This method can be applied to synthesize other substituted ureas from their corresponding thioureas.

Q15: What is the significance of tert-butylurea in urea synthesis?

A15: tert-Butylurea serves as a valuable reagent in synthesizing otherwise inaccessible ureas, such as tropolonylureas. [] This method involves reacting tert-butylurea with appropriate amines, eliminating tert-butylamine in the process.

Q16: How does the alkyl chain length of urea derivatives affect their denaturing properties?

A16: Studies using Pseudomonas aeruginosa cytochrome c551 (PAc551) revealed that urea derivatives with longer alkyl chains exhibit stronger denaturing effects. [] Butylurea demonstrated the strongest denaturing effect compared to urea, N-methylurea, N-ethylurea, and N-propylurea.

Q17: What is the impact of alkyl chain length on the thermodynamics of protein denaturation by urea derivatives?

A17: The accessible surface area difference upon PAc551 denaturation was highest with butylurea and gradually decreased with shorter alkyl chain lengths. [] This suggests that longer alkyl chains enhance the interaction with the protein, facilitating denaturation.

Q18: How does the denaturing effect of alkylureas on alpha-chymotrypsinogen differ from that of unsubstituted urea?

A18: Alkylureas like ethyl-, propyl-, and butylurea cause a less levorotatory shift in the optical rotatory dispersion of alpha-chymotrypsinogen, contrasting with the effect of unsubstituted urea. [] This indicates alkylureas induce a distinct non-native conformation in the protein.

Q19: What is the primary driving force behind the denaturing action of alkylureas on proteins?

A19: The denaturing effect of alkylureas appears to be primarily hydrophobic, as evidenced by their ability to disrupt hydrophobic interactions in a model system and their increasing effectiveness with longer alkyl chains. []

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